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Compound Name: Tak-285
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the early-phase clinical trial results
for TAK-285, a novel dual inhibitor of human epidermal growth factor receptor 2 (HER2) and
epidermal growth factor receptor (EGFR). The following sections detail the compound's
mechanism of action, preclinical efficacy, and clinical pharmacology, safety, and preliminary
efficacy data from Phase 1 studies.

Mechanism of Action

TAK-285 is an orally bioavailable, small molecule that potently and selectively inhibits the
kinase activities of both HER2 and EGFR.[1] Dimerization of the HER family of receptors,
including HER1/EGFR and HERZ2, triggers an intracellular phosphorylation cascade that
promotes cellular proliferation and survival in tumor cells.[1] By binding to and inhibiting EGFR
and HER2, TAK-285 can suppress tumor growth and angiogenesis.[2] Preclinical studies have
shown that TAK-285 is effective against tumor cells that are resistant to trastuzumab.[2]
Furthermore, an inverse correlation has been observed between sensitivity to TAK-285 and the
expression of HER2 or HER3, suggesting that phospho-HERS3 could be a potential biomarker
for patient selection.[3] Unlike some other tyrosine kinase inhibitors, TAK-285 is not a substrate
for the P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) efflux transporters,
which may allow for better penetration of the blood-brain barrier.[4][5]

Signaling Pathway
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The diagram below illustrates the inhibitory effect of TAK-285 on the HER2/EGFR signaling
pathway.

Extracellular Space

inds

Cell Membrane

Intracellulgr Space

TAK-285

Inhibits

Auto-
phosphorylation

Cell Proliferation
& Survival

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b1684519?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684519?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Caption: TAK-285 inhibits HER2/EGFR signaling.

Preclinical Data

In Vitro Kinase Inhibition
TAK-285 has demonstrated potent inhibitory activity against HER2 and EGFR kinases.[6]

Kinase Target IC50 (nM)
HER?2 17[7][8]
EGFR (HER1) 23[7][8]
HER4 260[7][8]
MEK1 1,100[8]
Aurora B 1,700[7][8]
Lck 2,400[7][8]
c-Met 4,200[7][8]
CsK 4,700[7][8]
Lyn B 5,200[8]
MEK5 5,700[7][8]

IC50: Half maximal inhibitory concentration

In Vivo Antitumor Activity

Oral administration of TAK-285 has shown significant dose-dependent tumor growth inhibition
in various xenograft models.[7]
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Tumor/Control

Xenograft Model Host Dose (mg/kg, BID) .
(TIC) Ratio (%)

BT-474 (Breast

Mouse 100 29[7]
Cancer)
4-1ST (Gastric
Mouse 50 44[7]
Cancer)
4-1ST (Gastric
Mouse 100 11[7]
Cancer)
4-1ST (Gastric
Rat 6.25 38[7]
Cancer)
4-1ST (Gastric
Rat 12.5 14[7]
Cancer)
4-1ST (Gastric )
Rat 25 -12 (regression)[7]
Cancer)
4-1ST (Gastric ]
Rat 50 -16 (regression)[7]

Cancer)

BID: Twice daily

Early-Phase Clinical Trial Results

Two key Phase 1 studies have evaluated the safety, pharmacokinetics, and preliminary efficacy
of TAK-285 in patients with advanced solid tumors.

Experimental Protocols

The general design of the Phase 1 studies involved dose escalation to determine the maximum
tolerated dose (MTD), followed by an expansion cohort at the MTD.[1][4]
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Caption: Phase 1 Clinical Trial Workflow for TAK-285.

Patients with advanced refractory solid tumors were enrolled.[4] In the dose-escalation phase,
patients received increasing doses of oral TAK-285 in 28-day cycles.[4] Serial blood samples
were collected for pharmacokinetic (PK) analysis, and in one study, cerebrospinal fluid (CSF)
was also collected at steady-state.[4] Toxicities were graded using the National Cancer Institute
Common Terminology Criteria for Adverse Events (NCI-CTCAE) version 3.[4] Tumor responses
were assessed using Response Evaluation Criteria in Solid Tumors (RECIST).[9]

Pharmacokinetics

TAK-285 demonstrated rapid oral absorption.[1][9] Plasma exposure at steady-state increased
in a dose-proportional manner for doses ranging from 50 to 300 mg twice daily.[1]
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Parameter Value

Study Population

Time to Maximum

Patients with advanced

) 2-3 hours[9]
Concentration (Tmax) cancer[9]
) Patients with advanced
Half-life (t1/2) ~10 hours (at steady-state)[4]
cancer[4]
) Patients with advanced
Accumulation ~4-fold[4]
cancer[4]
CSF:Plasma Unbound )
0.66[4] Patients at RP2D[4]

Concentration Ratio

CSF: Cerebrospinal Fluid;
RP2D: Recommended Phase

2 Dose

Safety and Tolerability

TAK-285 was generally well-tolerated.[1][4] The Maximum Tolerated Dose (MTD) was

established at 300 mg twice daily in one study and 400 mg twice daily in another.[1][4]

Dose-Limiting Toxicities

Dose Study
(DLTs)
Grade 3 increased
400 mg BID aminotransferases, Grade 3 Japanese Phase 1[1]
decreased appetite[1]
Diarrhea, hypokalemia, o
>400 mg BID Multinational Phase 1[9]

fatigue[9]

The most common adverse events reported in the multinational Phase 1 study at the 400 mg

BID dose are listed below.
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Adverse Event Frequency (%)
Fatigue 37[4]
Diarrhea 37[4]
Nausea 28[4]
Rash (Grade 1/2) 14[4]

Preliminary Clinical Activity

In the Japanese Phase 1 study, a partial response was observed in one patient with parotid
cancer who received 300 mg twice daily.[1][10] In the multinational Phase 1 study, the best
response was stable disease for at least 12 weeks in 13 patients.[9]

Summary and Future Directions

Early-phase clinical trials of TAK-285 have demonstrated a manageable safety profile,
favorable pharmacokinetic properties including CNS penetration, and preliminary signs of
antitumor activity in patients with advanced solid tumors. The established MTD and
recommended Phase 2 dose provide a foundation for further clinical development. Future
studies will be necessary to further evaluate the efficacy of TAK-285 in specific patient
populations, potentially guided by biomarkers such as HER2 and HER3 expression.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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